molecular formula C10H10Cl2N2 B1427414 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride CAS No. 493038-58-7

5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride

Cat. No.: B1427414
CAS No.: 493038-58-7
M. Wt: 229.1 g/mol
InChI Key: ULCGTEABPZOFFH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochloride is a versatile pyrazole derivative supplied as a high-purity solid for research and development applications. The compound features a chloromethyl group at the 5-position of the pyrazole ring, which serves as a reactive handle for further synthetic modification, making it a valuable building block in medicinal chemistry . Pyrazole derivatives are a pharmacologically significant class of compounds known for a wide spectrum of biological activities . Research into pyrazole-based structures has led to numerous therapeutic agents with anti-inflammatory, antimicrobial, anticancer, and antidepressant properties, highlighting the core scaffold's importance in drug discovery . As such, this chloromethyl-functionalized pyrazole is a key intermediate for researchers synthesizing novel compounds for biological evaluation, particularly in developing targeted therapies and probing biochemical mechanisms . The product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity to ensure suitability for its intended research application.

Properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGTEABPZOFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493038-58-7
Record name 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride
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Biological Activity

5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClN2
  • CAS Number : 493038-58-7
  • SMILES Notation : C1=CC=C(C=C1)C2=NNC(=C2)CCl

The compound features a chloromethyl group attached to a phenyl-substituted pyrazole ring, which influences its biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicated that derivatives of pyrazole exhibit significant activity against various bacterial strains.

CompoundBacterial Strains TestedInhibition Zone (mm)
5-(Chloromethyl)-3-phenyl-1H-pyrazoleE. coli, S. aureus, Klebsiella pneumoniae15 - 25

A study demonstrated that the compound showed promising results against E. coli and S. aureus, with inhibition zones comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. In vitro studies showed that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
106176
508593

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)
HeLa12
HCT11615
A37510

In vitro assays indicated that this compound shows significant antiproliferative effects against these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. The presence of the chloromethyl group enhances its reactivity and binding affinity towards enzymes involved in inflammation and cancer progression.

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, including the chloromethyl variant, which were tested for their biological activities. The study found that modifications in the pyrazole structure significantly influenced their pharmacological profiles, leading to enhanced antimicrobial and anti-inflammatory activities .

Scientific Research Applications

Pharmacological Applications

The pyrazole scaffold is known for its broad spectrum of biological activities, including:

  • Anti-inflammatory Activity : Several derivatives of pyrazoles have been reported to exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, compounds derived from the pyrazole structure have shown promising results in reducing edema in animal models .
  • Antimicrobial Properties : Research has demonstrated that pyrazole derivatives possess significant antimicrobial activity against various bacterial and fungal strains. For example, certain synthesized compounds have shown effectiveness against E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
  • Anticancer Activity : Pyrazoles have been explored for their anticancer properties. Studies indicate that specific derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some pyrazole compounds have been evaluated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Studies

A study involving a series of novel pyrazole derivatives assessed their anti-inflammatory effects using carrageenan-induced edema models. Compounds demonstrated significant reductions in inflammation, with some exhibiting activity comparable to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

In a comprehensive evaluation of antimicrobial efficacy, several pyrazole derivatives were tested against common pathogens. One compound showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Aspergillus fumigatus, suggesting its potential as an antifungal agent .

Anticancer Research

Research conducted on various pyrazole derivatives indicated promising results in inhibiting the growth of cancer cell lines. A specific compound was found to induce apoptosis in breast cancer cells through modulation of the apoptotic pathway, highlighting its therapeutic potential in oncology .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEfficacyReference
Anti-inflammatory5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochlorideComparable to indomethacin
AntimicrobialVarious pyrazole derivativesMIC = 6.25 μg/mL against A. fumigatus
AnticancerSpecific pyrazole derivativeInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key features of 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride with pyrazole derivatives from literature:

Compound Name / ID Substituents Molecular Weight Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
Target Compound 5-(chloromethyl), 3-phenyl 229.11 Not reported C=N (~1595), C=C (~1498)*
Compound 3f 3-(3,4,5-trimethoxyphenyl), 5-chloro, 4-(dihydropyrazolyl), 1,3-diphenyl ~500 (estimated) 118–120 C=N (1595), C=C (1500)
Compound 3g 3-(benzo[d][1,3]dioxol-6-yl), 5-chloro, 4-(dihydropyrazolyl), 1,3-diphenyl 456.21 220–222 C=N (1598), C=C (1498)
Compound 3h 3-(p-tolyl), 1-(4-chlorophenyl), 5-chloro, 4-(dihydropyrazolyl) 460.12 158–160 C=N (1592), C=C (1491)
Compound 3i 1,3-bis(4-chlorophenyl), 5-chloro, 4-(dihydropyrazolyl) ~480 (estimated) 150–152 C=N (~1595), C=C (~1491)
2-(Chloromethyl)-3,4-dimethoxypyridine HCl Chloromethyl on pyridine ring, 3,4-dimethoxy 218.65 Not reported Not reported

*Inferred from analogous pyrazole derivatives.

Key Observations:

Structural Complexity: The target compound has a simpler structure compared to derivatives, which incorporate dihydropyrazolyl groups and multiple aryl substituents.

Melting Points: The hydrochloride salt form of the target compound may exhibit a higher melting point than non-ionic analogs, though direct data are unavailable. Compounds 3f–3i, which lack salt forms, show melting points correlated with substituent polarity (e.g., 3g’s benzodioxole raises its mp to 220–222°C) .

Spectral Data : All compounds share characteristic IR peaks for C=N (~1595 cm⁻¹) and C=C (~1498 cm⁻¹), consistent with pyrazole conjugation systems .

Stability and Industrial Relevance

  • Synthetic Byproducts : highlights the risk of overoxidation (e.g., sulfone formation) during pyrazole synthesis. The target compound’s stability under oxidative conditions warrants further study .
  • Building Block Utility : lists the target compound as a catalog item, indicating its use as a precursor in medicinal chemistry. Analogous chloromethyl-bearing heterocycles (e.g., pyrazolo-pyrimidines) are intermediates in drug synthesis .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride?

The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of pre-functionalized pyrazole cores. For example:

  • The Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces aldehyde groups at the 4-position of pyrazole rings, as demonstrated in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
  • Chloromethylation can be achieved using formaldehyde and HCl under controlled conditions, followed by purification via recrystallization (ethanol is a common solvent) . Key steps include temperature control (reflux at ~80°C) and stoichiometric optimization of reactants to minimize side products .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

  • 1H/13C NMR spectroscopy identifies substituent positions and confirms regioselectivity (e.g., δ 9.93 ppm for aldehyde protons in related pyrazole derivatives) .
  • X-ray crystallography resolves crystal packing and bond angles (e.g., C–H···O interactions in 5-chloro-3-methyl-1-phenyl derivatives) .
  • IR spectroscopy detects functional groups (e.g., C=O stretches at ~1684 cm⁻¹ for aldehyde moieties) . Elemental analysis and mass spectrometry further validate molecular composition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in pyrazole core functionalization?

  • Catalyst selection : K₂CO₃ or NaOH enhances nucleophilic substitution efficiency in phenol-mediated reactions (e.g., 4-chlorophenol coupling to pyrazole aldehydes) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates during aryloxy-substitution reactions .
  • Reaction time : Extended reflux durations (10–12 hours) maximize conversion in Vilsmeier-Haack reactions but require monitoring to prevent decomposition .

Q. What strategies address regioselectivity challenges during electrophilic substitution on the pyrazole ring?

  • Steric and electronic directing groups : Electron-withdrawing substituents (e.g., -Cl) at the 5-position direct electrophiles to the 4-position, as observed in halogenation studies .
  • Protecting groups : Temporary protection of reactive sites (e.g., methyl groups) prevents undesired side reactions during multi-step syntheses .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported spectral data for pyrazole derivatives?

  • Cross-validation : Compare NMR chemical shifts across studies (e.g., δ 3.95 ppm for methyl groups in 5-chloro-3-(4-fluorophenyl) derivatives vs. δ 3.82 ppm in analogous compounds).
  • Crystallographic validation : Use X-ray data to confirm bond lengths and angles when spectral ambiguity arises (e.g., distinguishing para-substituted phenyl rings from meta-isomers) .
  • Reproducibility tests : Replicate synthetic protocols under identical conditions to identify procedural variables (e.g., solvent purity, drying time) .

Biological Evaluation

Q. What experimental models are appropriate for evaluating the anticonvulsant potential of this compound?

  • Maximal electroshock (MES) and pentylenetetrazol (PTZ) assays are standard for anticonvulsant screening. For example:
  • MES models assess seizure suppression via electrophysiological endpoints .
  • PTZ tests evaluate latency to clonic-tonic seizures, with dose-response curves (ED₅₀ calculations) .
    • In vivo pharmacokinetics : Monitor plasma half-life and blood-brain barrier penetration using LC-MS/MS .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., humidity, inert gas use) to mitigate batch-to-batch variability .
  • Safety protocols : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles) due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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